![molecular formula C17H18N2OS B2818659 5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole CAS No. 565447-15-6](/img/structure/B2818659.png)
5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. Additionally, it would contain a thiol group (-SH), a methyl group (-CH3), and a tolyloxyethyl group. The exact arrangement of these groups would be determined by the specific synthesis process .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Imidazole derivatives can participate in a variety of reactions due to the presence of the imidazole ring . The thiol group could also be involved in reactions, particularly redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to those of other imidazole derivatives. These might include a relatively high melting point and boiling point, and the ability to participate in hydrogen bonding due to the presence of the imidazole ring and the thiol group .Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Study on Benzimidazole Derivatives as Corrosion Inhibitors : Research by Ammal, Prajila, and Joseph (2018) investigated 1,3,4-oxadiazole derivatives, including compounds structurally related to 5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole, for their corrosion inhibition properties on mild steel in sulphuric acid. They employed gravimetric, electrochemical, and computational methods, revealing that these compounds effectively inhibit corrosion, likely through the formation of a protective layer on the steel surface (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antifungal Agents
- 5-Nitroimidazole Derivatives as Antibacterial and Antifungal Agents : A study by Günay et al. (1999) synthesized and evaluated novel 1H-imidazole derivatives, related to the compound of interest, for their in vitro antibacterial and antifungal activity. Some of these derivatives were found effective against bacteria and fungi (Günay et al., 1999).
Antitumor Activities
- Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate in Antitumor Applications : Mohareb and Gamaan (2018) conducted a study on the antitumor evaluations of compounds derived from ethyl 2-(1 H -benzo[ d ]imidazol-2-yl)acetate, a structurally similar compound. The research showed that some synthesized compounds had significant potency against various cancer cell lines (Mohareb & Gamaan, 2018).
Synthesis and Characterization
- Synthesis of Methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[d]imidazole-2-yl)benzoate : Qinglon (2014) reported on the synthesis and characterization of a novel compound, Methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[d]imidazole-2- yl)benzoate, related to the compound of interest, outlining its potential use in the preparation of high-performance polymers (Qinglon, 2014).
Crystal Structure Analysis
- Crystal Structure of Azilsartan Methyl Ester Ethyl Acetate Hemisolvate : Li et al. (2015) analyzed the crystal structure of a compound similar to this compound, providing insights into its molecular conformations (Li et al., 2015).
Additional Applications
- Novel Benzo[d]imidazole-based Heterocycles as Antiviral Agents : Eldebss et al. (2015) synthesized and evaluated benzo[d]imidazole-based heterocycles, structurally related to the compound , as potential antiviral agents, showing promise against HIV-1, HCV, SSPE, and H1N1 (Eldebss et al., 2015).
Mecanismo De Acción
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a wide range of bioactivity . They show good tissue penetration and permeability , suggesting that they could interact with various biological targets.
Mode of Action
Imidazole compounds are known to exhibit both acidic and basic character , which could influence their interaction with biological targets. They can form chelate structures with some metal ions , which might be part of their mode of action.
Biochemical Pathways
Imidazole compounds are known to be involved in a variety of biological activities . For instance, they have been reported to show antibacterial activities against various microorganisms .
Pharmacokinetics
Imidazole compounds are known to be highly polar, with a dipole moment of 361, and are completely soluble in water . These properties could influence the compound’s bioavailability.
Result of Action
It is known that imidazole compounds can show a broad spectrum of activity against various microorganisms .
Action Environment
It is known that the effectiveness of imidazole compounds can be influenced by the ph of the environment .
Propiedades
IUPAC Name |
6-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-4-3-5-14(10-12)20-8-9-21-17-18-15-7-6-13(2)11-16(15)19-17/h3-7,10-11H,8-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBZVEQCLWPFMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=C(N2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

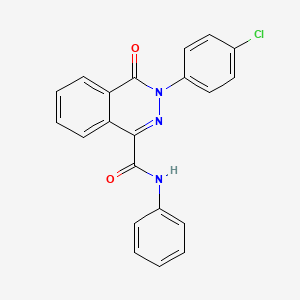
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]methanone](/img/structure/B2818577.png)

![4-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2818579.png)
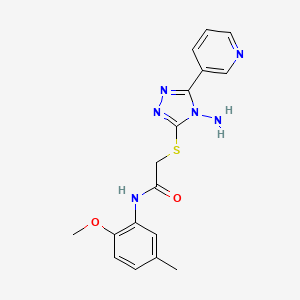
![N-(3-chlorophenyl)-2-{N-methyl-1-[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2818586.png)
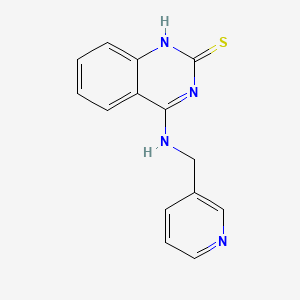
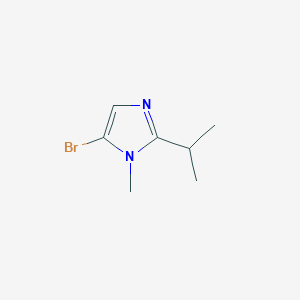
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2818592.png)
![N-(3,4-dimethoxyphenethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2818594.png)
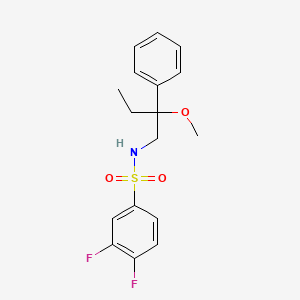
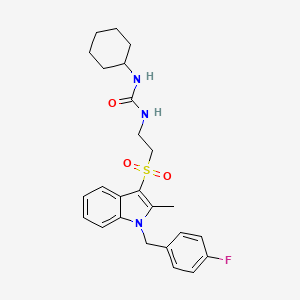
![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2818597.png)
